molecular formula C23H20Cl2N4S B2942292 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433313-38-3

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B2942292
CAS RN: 433313-38-3
M. Wt: 455.4
InChI Key: DESVZHUPKPPKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C22H20Cl2N6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and pharmacological properties of a series of 4-piperazinopyrimidines, including derivatives with potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, have been documented. This research highlights the chemical versatility and therapeutic potential of pyrimidine derivatives (Mattioda et al., 1975).

Biological Activities and Therapeutic Potential

  • Novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, have been synthesized, underscoring the broad spectrum of biological activities associated with pyrimidine derivatives. These compounds exhibited significant inhibition of cyclooxygenase enzymes, suggesting potential applications in inflammation and pain management (Abu‐Hashem et al., 2020).

  • Research into bis(heteroaryl)piperazines, including pyrimidine derivatives, has identified novel non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the antiviral applications of these compounds. This work demonstrates the potential of pyrimidine derivatives in the development of new antiretroviral therapies (Romero et al., 1994).

Antimicrobial and Antifungal Applications

  • Dithiocarbamate derivatives bearing thiazole/benzothiazole rings and pyrimidine units have been synthesized and evaluated for their antimicrobial activity. Several compounds demonstrated high antimicrobial activity, indicating the potential of pyrimidine derivatives in addressing microbial infections (Yurttaş et al., 2016).

Receptor Affinity and Selectivity

  • The role of pyrimidine derivatives in affecting adenosine A1 and A2A receptor affinity and selectivity has been investigated, revealing that certain derivatives exhibit good affinity and selectivity for these receptors. This suggests possible applications in the development of drugs targeting adenosine receptors for various therapeutic purposes (Squarcialupi et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4S/c24-19-7-6-16(12-20(19)25)13-28-8-10-29(11-9-28)22-21-18(17-4-2-1-3-5-17)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESVZHUPKPPKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

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